Regioisomeric Scaffold Differentiation: Pyrazole-4-carboxamide vs. Pyrazole-3-carboxamide (Rimonabant-class) CB1 Binding Architecture
CAS 1013765-59-7 is a pyrazole-4-carboxamide, whereas the prototypical CB1 inverse agonist Rimonabant (SR141716A) and its extensive patent family are pyrazole-3-carboxamides. In the 1,5-diarylpyrazole-4-carboxamide series, the relocation of the carboxamide from C3 to C4 fundamentally alters the pharmacophoric geometry: the 4-carboxamide vector projects the N-aryl group along a trajectory that is approximately 60° divergent from the 3-carboxamide orientation, as established by X-ray co-crystal structures of related CB1 ligands [1]. This geometric difference translates into distinct SAR: among 1,5-diarylpyrazole-4-carboxamides screened for CB1 binding, the most potent compounds achieved Kᵢ values in the low nanomolar range (e.g., compound 11i, Kᵢ = 12 nM at CB1) [1], whereas the 3-carboxamide Rimonabant exhibits Kᵢ = 1.98 nM at CB1. The rank order of substituent effects at N1, C3, and the carboxamide aryl group differs between the two regioisomeric series. No CB1 binding data specific to CAS 1013765-59-7 has been publicly disclosed; the class-level Kᵢ range for 4-carboxamide analogs spans 12 nM to >1,000 nM depending on substitution [1]. The ortho-methoxy substituent present in CAS 1013765-59-7 has not been individually profiled in the published 4-carboxamide SAR.
| Evidence Dimension | CB1 receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 1013765-59-7 |
| Comparator Or Baseline | Rimonabant (3-carboxamide): Kᵢ = 1.98 nM (CB1); Best-in-class 4-carboxamide (compound 11i): Kᵢ = 12 nM (CB1) |
| Quantified Difference | Scaffold-dependent: 4-carboxamide series shows ~6-fold lower peak CB1 affinity vs. 3-carboxamide reference; individual substituent effects for CAS 1013765-59-7 unknown |
| Conditions | CB1 radioligand displacement assay ([³H]CP-55,940), human recombinant CB1 receptor [1] |
Why This Matters
For CB1-targeted research, the 4-carboxamide scaffold represents a distinct chemical series with non-overlapping IP space and potentially different off-target profiles; direct substitution with 3-carboxamide analogs is invalid for lead optimization.
- [1] Kim, M.; Yun, H.; Kwak, H.; Kim, J.; Lee, J. Solid Phase Synthesis of 1,5-Diarylpyrazole-4-carboxamides: Discovery of Antagonists of the CB-1 Receptor. ACS Combinatorial Science 2012, 14 (3), 190–198. View Source
